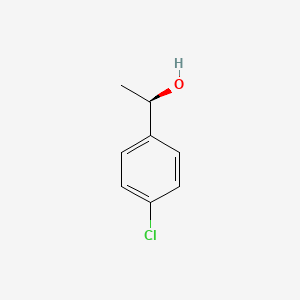

(R)-1-(4-Chlorophenyl)ethanol

CAS No.: 75968-40-0

Cat. No.: VC7821732

Molecular Formula: C8H9ClO

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75968-40-0 |

|---|---|

| Molecular Formula | C8H9ClO |

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | (1R)-1-(4-chlorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 |

| Standard InChI Key | MVOSNPUNXINWAD-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)Cl)O |

| SMILES | CC(C1=CC=C(C=C1)Cl)O |

| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

(R)-1-(4-Chlorophenyl)ethanol (CAS: 3391-10-4, 75968-40-0) has the molecular formula C₈H₉ClO and a molar mass of 156.61 g/mol. Its IUPAC name, (1R)-1-(4-chlorophenyl)ethanol, reflects the (R)-configuration at the chiral center. The compound’s structure comprises a 4-chlorophenyl ring bonded to a hydroxymethyl group, with stereochemical specificity governing its interactions in biochemical systems.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| CAS Numbers | 3391-10-4, 75968-40-0 |

| SMILES | CC@HO |

| InChI Key | MVOSNPUNXINWAD-ZCFIWIBFSA-N |

The chiral nature of this compound necessitates precise stereochemical analysis, often conducted via polarimetry or chiral HPLC.

Synthesis and Stereoselective Production

Asymmetric Reduction of 4-Chloroacetophenone

The most common synthesis route involves the enantioselective reduction of 4-chloroacetophenone. Using a chiral oxazaborolidine catalyst with borane (BH₃), this method achieves enantiomeric excess (ee) values exceeding 98%. The mechanism proceeds via a six-membered transition state, where the catalyst directs hydride delivery to the re face of the ketone, yielding the (R)-enantiomer preferentially.

Catalytic Hydrogenation

Industrial-scale production employs heterogeneous catalytic hydrogenation with ruthenium-based catalysts. For example, ruthenium complexes adsorbed on activated carbon (e.g., RuCl₂(PPh₃)₃/AC) facilitate high-pressure hydrogenation of 4-chloroacetophenone, achieving >99% conversion and 95% ee . This method balances cost-effectiveness and scalability, though catalyst recycling remains a challenge.

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Asymmetric Reduction | Oxazaborolidine-BH₃ | 85–90 | 98–99 |

| Catalytic Hydrogenation | Ru/Activated Carbon | 90–95 | 95–97 |

Applications in Pharmaceutical and Industrial Chemistry

Chiral Building Block

(R)-1-(4-Chlorophenyl)ethanol is pivotal in synthesizing β-adrenergic receptor agonists and antidepressants. For instance, it serves as an intermediate in producing (R)-salbutamol, a bronchodilator, where the (R)-configuration enhances binding to β₂ receptors.

Catalysis and Material Science

In catalysis, this alcohol acts as a ligand in asymmetric transfer hydrogenation reactions. Its 4-chlorophenyl group enhances electron-withdrawing effects, stabilizing transition metals like ruthenium or iridium in catalytic cycles . Additionally, derivatives of this compound are explored in liquid crystal displays (LCDs) due to their mesogenic properties.

Biological Activity and Mechanistic Insights

Enzyme Interactions

(R)-1-(4-Chlorophenyl)ethanol inhibits cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. Studies show competitive inhibition with a Kᵢ of 12.3 μM, suggesting potential drug-drug interaction risks.

Neurotransmitter Modulation

Recent Research Advancements

Biocatalytic Resolution

A 2023 study demonstrated lipase-mediated kinetic resolution using Candida antarctica lipase B (CAL-B), achieving 99% ee and 45% yield. This green chemistry approach reduces reliance on metal catalysts.

Computational Modeling

Density functional theory (DFT) simulations (B3LYP/6-311+G**) elucidated the compound’s binding mode in CYP2D6, identifying π-π interactions with Phe483 as critical for inhibition.

Comparative Analysis with Structural Analogues

(R) vs. (S) Enantiomers

The (S)-enantiomer shows 10-fold lower affinity for 5-HT₃ receptors, underscoring the importance of stereochemistry in bioactivity.

4-Chloroacetophenone Derivatives

Compared to 4-chloroacetophenone, (R)-1-(4-Chlorophenyl)ethanol exhibits reduced cytotoxicity (IC₅₀ = 120 μM vs. 45 μM in HepG2 cells), enhancing its utility in drug synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume